

Application of miR-190 in a Parkinson's Disease Mouse Model

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Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).

Neuroinflammation is a key pathological feature of PD. Research has shown that microRNA-190 (miR-190) plays a regulatory role in inflammatory responses and can alleviate neuronal damage by targeting the NLRP3 inflammasome. This document provides detailed protocols and data for the application of miR-190 in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.[1]

Data Presentation

Table 1: Effect of miR-190 on Pro- and Anti-inflammatory Mediators in LPS-induced BV2 Cells[1]

Mediator	Treatment Group	Expression Level
iNOS	miR-190 overexpression	Inhibited
IL-6	miR-190 overexpression	Inhibited
TNF-α	miR-190 overexpression	Inhibited
TGF-β1	miR-190 overexpression	Inhibited
IL-10	miR-190 overexpression	Increased



Table 2: Effect of miR-190 on Neuronal Damage and Inflammation in MPTP-induced PD Mice[1]

Parameter	Treatment Group	Observation
Microglial Cell Activation	Upregulation of miR-190	Inhibited
Inflammation	Upregulation of miR-190	Inhibited
Tyrosine Hydroxylase Loss in SNpc	Upregulation of miR-190	Attenuated

Experimental Protocols

Protocol 1: In Vitro Analysis of miR-190 in BV2 Microglial Cells

1. Cell Culture and Treatment:

- Culture BV2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- For lipopolysaccharide (LPS) induction, treat BV2 cells with an effective concentration of LPS to induce an inflammatory response.
- For miR-190 overexpression, transfect BV2 cells with a miR-190 mimic or a corresponding negative control using a suitable transfection reagent according to the manufacturer's instructions.
- For NLRP3 knockdown, transfect BV2 cells with siRNA targeting Nlrp3 or a scrambled control siRNA.
- For rescue experiments, co-transfect cells with a miR-190 mimic and an Nlrp3 overexpression plasmid.

2. Quantitative Real-Time PCR (qRT-PCR):

- Isolate total RNA from treated and control BV2 cells using a suitable RNA extraction kit.
- Synthesize cDNA using a reverse transcription kit.
- Perform qRT-PCR using specific primers for iNOS, IL-6, TNF-α, TGF-β1, IL-10, and a housekeeping gene (e.g., GAPDH) to determine relative mRNA expression levels.

3. Western Blot Analysis:

Methodological & Application





- Lyse treated and control BV2 cells in RIPA buffer to extract total protein.
- Determine protein concentration using a BCA protein assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against NLRP3 and a loading control (e.g., β-actin).
- Incubate with a corresponding secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Luciferase Reporter Assay:

- Clone the 3' UTR of Nlrp3 containing the predicted miR-190 binding site into a luciferase reporter vector.
- Co-transfect BV2 cells with the reporter vector and either the miR-190 mimic or a negative control.
- Measure luciferase activity 48 hours post-transfection using a luminometer. A decrease in luciferase activity in the presence of the miR-190 mimic confirms direct targeting.

5. Apoptosis Assay:

- Induce apoptosis in BV2 cells with LPS.
- Assess apoptosis in cells with miR-190 overexpression, Nlrp3 knockdown, or co-expression
 of miR-190 and Nlrp3 using a flow cytometry-based assay with Annexin V and propidium
 iodide staining.

Protocol 2: In Vivo Application of miR-190 in an MPTP-induced Parkinson's Disease Mouse Model

1. Animal Model Induction:

- Use adult male C57BL/6 mice.
- Induce the Parkinson's disease phenotype by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). A common regimen is multiple injections over a short period.

2. miR-190 Administration:

• Deliver a miR-190 agomir (a chemically modified miRNA mimic stable in vivo) or a negative control agomir to the mice. Administration can be via intracerebroventricular (ICV) injection to target the brain directly.

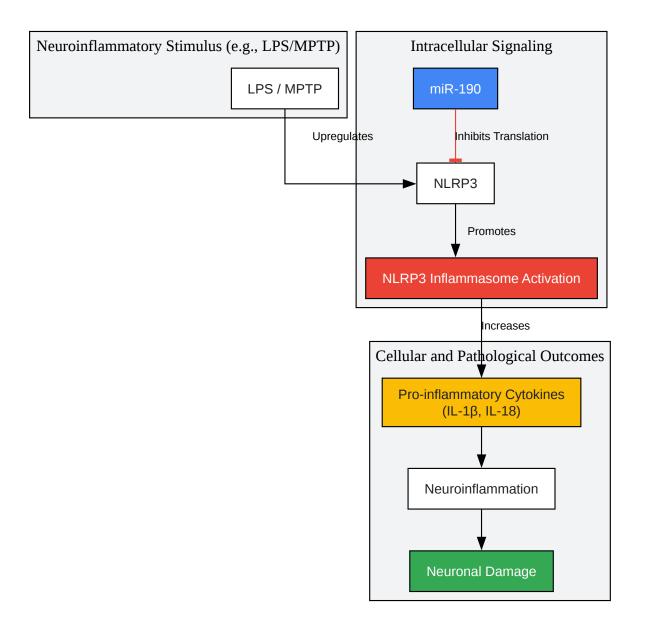


3. Behavioral Testing:

- Perform behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia in the mice before and after MPTP induction and miR-190 treatment.
- 4. Immunohistochemistry:
- At the end of the experiment, perfuse the mice and collect the brains.
- Prepare brain sections and perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).
- Stain for Iba1 to assess microglial activation.
- 5. Analysis of Inflammatory Markers:
- Homogenize brain tissue from the SNpc and striatum to measure the levels of proinflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA or qRT-PCR.

Mandatory Visualizations

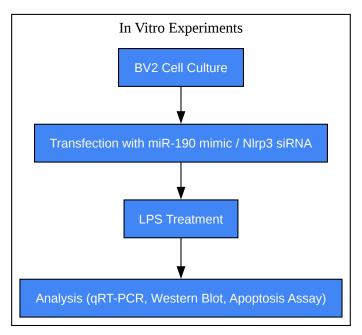


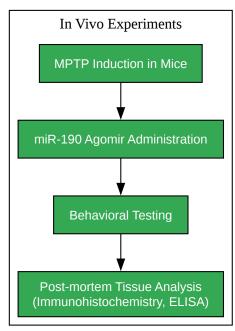


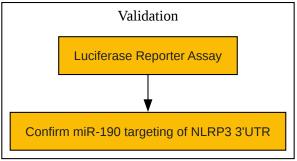
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Caption: Signaling pathway of miR-190 in neuroinflammation.









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Caption: Experimental workflow for studying miR-190 in PD models.

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References

- 1. MicroRNA-190 alleviates neuronal damage and inhibits neuroinflammation via Nlrp3 in MPTP-induced Parkinson's disease mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
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